molecular formula C11H9N3O B3146438 N-(Pyridin-2-yl)isonicotinamide CAS No. 59898-94-1

N-(Pyridin-2-yl)isonicotinamide

Cat. No.: B3146438
CAS No.: 59898-94-1
M. Wt: 199.21 g/mol
InChI Key: AVRWFGNRKDLVDQ-UHFFFAOYSA-N
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Description

Contextualization within Pyridine-Amide Chemistry

Pyridine-amide compounds constitute a significant class of organic molecules characterized by a pyridine (B92270) ring connected to an amide functional group. ontosight.ai This structural motif is prevalent in numerous biologically active molecules and functional materials. The amide bond is a cornerstone in biochemistry and medicinal chemistry, with a substantial number of pharmaceuticals and natural products containing this linkage. mdpi.com

The synthesis of pyridine-amides is a focal point of research, with various methods being developed to construct these molecules efficiently. acs.org Methodologies include metal-free syntheses that proceed via the selective oxidative cleavage of C(O)–C(Alkyl) bonds in water, offering an environmentally benign route to N-(pyridin-2-yl)amides. acs.org Other approaches involve the reaction of α-bromoketones with 2-aminopyridine (B139424) under mild, metal-free conditions. rsc.org The basicity of the pyridine nitrogen atom, which features a lone pair of electrons not overlapping with the aromatic π-system, allows it to act as a base or a ligand in chemical reactions. wikipedia.orgnih.gov This property is crucial in its interactions with other molecules and its role in catalysis. nih.gov

Significance of Isonicotinamide (B137802) Derivatives in Chemical Research

Isonicotinamide, or pyridine-4-carboxamide, is an isomer of nicotinamide (B372718) and serves as a fundamental building block in the synthesis of more complex molecules. wikipedia.org Derivatives of isonicotinamide are significant in several areas of chemical research, primarily due to the versatile coordination and hydrogen-bonding capabilities of the isonicotinamide moiety. nih.govnih.gov

In the realm of supramolecular chemistry, isonicotinamide is recognized for its ability to form robust hydrogen-bonded structures. nih.gov It can act as a valuable component in the formation of cocrystals, where it can modify the physical properties of other compounds without altering their chemical nature. nih.gov Furthermore, isonicotinamide and its derivatives are extensively used as ligands in coordination chemistry. They can coordinate to metal ions through the pyridine nitrogen atom, leading to the formation of diverse metal-organic frameworks (MOFs) and coordination polymers with interesting structural and functional properties. nih.govnih.govnih.gov Research has explored the use of isonicotinamide derivatives in the formation of complexes with various metal ions, including copper(II) and zinc(II), where the resulting supramolecular architecture can be influenced by the presence of different anions. nih.govnih.gov

Scope and Research Focus of N-(Pyridin-2-yl)isonicotinamide Studies

The research on this compound, also known as N-(pyridin-4-yl)isonicotinamide in some contexts, primarily focuses on its role as a ligand in coordination chemistry and the resulting supramolecular structures. nih.govnih.gov The molecule's two distinct pyridine rings provide multiple potential coordination sites, allowing it to act as a versatile building block for complex molecular architectures.

Studies have investigated the coordination of this compound with transition metal ions like cobalt(II) and nickel(II). In one instance, it was used to synthesize a cobalt(II) complex, [Co(NCS)₂(C₁₁H₉N₃O)₂(H₂O)₂], where the Co(II) ion is octahedrally coordinated by isothiocyanate ligands, water molecules, and the this compound ligand binding through one of its pyridyl nitrogen atoms. nih.gov The individual molecular units in this complex are linked into a three-dimensional structure through extensive O—H⋯N, O—H⋯S, and N—H⋯S hydrogen-bonding pathways. nih.gov

Similarly, N-(pyridin-3-yl)isonicotinamide has been employed with nickel(II) ions and carboxylate ligands to form layered coordination polymers. nih.gov For example, a compound with the formula {[Ni(C₁₄H₁₈O₄)(C₁₁H₉N₃O)]·H₂O}n features octahedrally coordinated Ni(II) ions linked by 1,3-adamantanediacetato and N-(pyridin-3-yl)isonicotinamide ligands, forming layers with a triangular (3,6) grid topology. nih.gov These layers then stack through supramolecular interactions to create a three-dimensional crystal structure. nih.gov

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₉N₃O
Molecular Weight 199.21 g/mol
CAS Number 34261-75-3

Data sourced from Santa Cruz Biotechnology. scbt.com

The dihedral angle between the two aromatic rings in the N-(pyridin-4-yl)isonicotinamide ligand has been measured to be 8.98 (11)° in a cobalt complex, indicating a relatively planar conformation. nih.gov This structural feature, combined with its hydrogen bonding capabilities, makes it a subject of continued interest for the design and synthesis of new functional materials and supramolecular assemblies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-pyridin-2-ylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c15-11(9-4-7-12-8-5-9)14-10-3-1-2-6-13-10/h1-8H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRWFGNRKDLVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(Pyridin-2-yl)isonicotinamide

The construction of the this compound scaffold primarily relies on the formation of an amide linkage between a pyridine-2-amine derivative and an isonicotinic acid derivative. Several established methods have proven effective in achieving this transformation.

A fundamental and widely employed method for synthesizing this compound is the acylation of 2-aminopyridine (B139424) with a reactive derivative of isonicotinic acid. A common approach involves the use of isonicotinoyl chloride, which readily reacts with the amino group of 2-aminopyridine to form the desired amide bond. rsc.orgnih.govprepchem.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

The reaction can be represented as follows:

graph LR A[Isonicotinoyl Chloride] -- 2-Aminopyridine --> B(this compound);

This method is advantageous due to the high reactivity of the acyl chloride, which often leads to good yields of the final product. The choice of solvent and base is crucial for optimizing the reaction conditions and minimizing side reactions.

In cases where the direct use of acyl chlorides is not desirable, various coupling reagents can be employed to facilitate the amide bond formation between isonicotinic acid and 2-aminopyridine. These reagents activate the carboxylic acid group of isonicotinic acid, making it more susceptible to nucleophilic attack by the amine.

Commonly used coupling reagents in organic synthesis that are applicable to this transformation include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization if chiral centers are present. bachem.comnih.govyoutube.com Other modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) also offer high efficiency and mild reaction conditions.

The general mechanism involves the activation of the carboxylic acid by the coupling reagent, followed by the nucleophilic attack of the amine.

Table 1: Common Coupling Reagents for Amide Synthesis

Coupling ReagentAdditive (if common)General Conditions
N,N'-Dicyclohexylcarbodiimide (DCC)1-Hydroxybenzotriazole (HOBt)Room temperature, various organic solvents (e.g., DCM, DMF)
HATUBase (e.g., DIPEA)Room temperature, polar aprotic solvents (e.g., DMF)
PyBOPBase (e.g., DIPEA)Room temperature, polar aprotic solvents (e.g., DMF)

The selection of the appropriate coupling reagent and reaction conditions depends on the specific substrates and the desired purity of the product.

The synthesis of this compound can also be achieved through multi-step synthetic sequences, which may be necessary when starting from more readily available or complex precursors. researchgate.netmdpi.com One plausible multi-step route could involve the initial synthesis of a substituted pyridine (B92270), followed by functional group interconversions to introduce the necessary amine and carboxylic acid functionalities before the final amide coupling step.

For instance, a synthetic strategy could begin with the modification of a pre-existing pyridine ring, followed by the introduction of an amino group at the 2-position and a carboxyl group at the 4-position of a separate pyridine ring, culminating in the amide bond formation as the final step. These multi-step approaches offer flexibility in accessing a wider range of precursors and allow for the introduction of various substituents on the pyridine rings.

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is crucial for structure-activity relationship studies and for fine-tuning the properties of the molecule. These modifications can be made to either the pyridyl or the isonicotinamide (B137802) moiety.

Modifications to the pyridyl and isonicotinamide rings can involve the introduction of various substituents to alter the electronic and steric properties of the molecule. nih.gov For example, alkyl or aryl groups can be introduced onto the pyridine rings through various cross-coupling reactions, such as Suzuki or Negishi couplings, if a halogenated precursor is used.

Furthermore, the nitrogen atom of the pyridine rings can be oxidized to the corresponding N-oxide, which can then be subjected to further reactions to introduce substituents at specific positions. nih.gov These modifications allow for a systematic exploration of the chemical space around the this compound core.

The introduction of halogen atoms, such as chlorine, bromine, or fluorine, onto the pyridine rings is a common strategy for creating derivatives with altered properties. researchgate.netnih.govmdpi.com Halogenation can be achieved using various reagents and methods, depending on the desired regioselectivity. For instance, electrophilic halogenation can be used to introduce halogens at specific positions on the pyridine rings, often directed by existing substituents.

Other functional groups, such as nitro, cyano, or methoxy (B1213986) groups, can also be introduced to create a diverse library of derivatives. acs.orgnih.govnih.govrsc.org These functional groups can serve as handles for further chemical transformations, allowing for the synthesis of even more complex analogues. The synthesis of these derivatives is essential for understanding the structure-property relationships of this class of compounds.

Table 2: Examples of Synthesized this compound Derivatives

Derivative NameModification
N-(4-Methyl-pyridin-2-yl)-isonicotinamideMethyl group on the pyridyl moiety scbt.com
N-(5-Bromo-pyridin-2-yl)-isonicotinamideBromine atom on the pyridyl moiety
N-(Pyridin-2-yl)-2-chloroisonicotinamideChlorine atom on the isonicotinamide moiety

Reaction Mechanisms and Intermediate Characterization

The creation of the amide linkage between the isonicotinoyl and the 2-aminopyridine moieties is the central transformation in the synthesis of this compound. The efficiency and selectivity of this reaction are highly dependent on the chosen synthetic pathway and the reaction conditions.

Mechanistic Investigations of Amide Formation

While specific, in-depth mechanistic studies exclusively for this compound are not extensively detailed in the public domain, the formation of the amide bond can be understood through common and well-established synthetic protocols for amide synthesis. A prevalent method involves the coupling of a carboxylic acid (isonicotinic acid) with an amine (2-aminopyridine) using a peptide coupling reagent.

A plausible mechanism, employing a uronium/aminium-based coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), proceeds through the activation of the carboxylic acid. The process is initiated by the reaction of isonicotinic acid with the coupling reagent to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack.

The nitrogen atom of the amino group in 2-aminopyridine then acts as the nucleophile, attacking the carbonyl carbon of the activated isonicotinic acid. This is followed by the collapse of the tetrahedral intermediate and the elimination of the coupling reagent byproduct, leading to the formation of the stable amide bond of this compound. The use of a non-nucleophilic base is often required to deprotonate the amine and facilitate the reaction.

Challenges in the synthesis of N-(pyridin-2-yl)amides can arise, sometimes leading to variable yields. researchgate.net An alternative approach to circumvent these issues involves the use of 2-aminopyridine-N-oxides, which can offer a milder and higher-yielding pathway to the desired N-(pyridin-2-yl)amides. researchgate.net

Another potential route for the formation of the amide is through the hydrolysis of a nitrile precursor, such as 4-cyanopyridine. The conversion of cyanopyridines to their corresponding amides can be achieved through catalytic hydration. mdpi.com This method, however, is more commonly applied for the synthesis of the parent isonicotinamide.

Characterization of Synthetic Intermediates and Transformations

In the synthesis of related N-(pyridin-2-yl) substituted compounds, the isolation and characterization of synthetic intermediates provide valuable insights into reaction pathways. A notable example is the synthesis of N-(pyridin-2-yl)imidates, which proceeds through stable N-(pyridin-2-yl)iminonitrile intermediates. mdpi.com

These intermediates are formed from the reaction of nitrostyrenes with 2-aminopyridine and can be isolated and thoroughly characterized. mdpi.com Spectroscopic techniques are pivotal in elucidating the structures of these intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the protons and carbons, confirming the connectivity of the atoms. High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass and elemental composition of the intermediates, further validating their identity. mdpi.com

The transformation of these characterized intermediates into the final products is a key step in the synthetic sequence. For instance, the N-(pyridin-2-yl)iminonitriles can be selectively converted to the corresponding N-(pyridin-2-yl)imidates under specific reaction conditions, such as in the presence of a base like cesium carbonate in an alcoholic medium. mdpi.com The progress of these transformations is typically monitored using chromatographic techniques like Thin-Layer Chromatography (TLC). mdpi.com

The table below presents an example of characterized N-(pyridin-2-yl)iminonitrile intermediates, which are precursors to related N-(pyridin-2-yl) compounds.

IntermediateMolecular FormulaSpectroscopic Data (¹H NMR, ¹³C NMR, HRMS)Reference
(Z)-4-methyl-N-(pyridin-2-yl)benzimidoyl cyanideC₁₄H₁₁N₃Provided in source mdpi.com
(Z)-4-methoxy-N-(pyridin-2-yl)benzimidoyl cyanideC₁₄H₁₁N₃OProvided in source mdpi.com
(Z)-4-chloro-N-(pyridin-2-yl)benzimidoyl cyanideC₁₃H₈ClN₃Provided in source mdpi.com

Advanced Structural Characterization and Analysis

X-ray Crystallography of N-(Pyridin-2-yl)isonicotinamide and Its Derivatives

X-ray crystallography stands as the quintessential method for determining the precise atomic arrangement of a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

Single-crystal X-ray diffraction analysis allows for the unambiguous determination of the molecular structure of this compound and its derivatives. While a publicly available crystal structure for the parent this compound is not detailed in the reviewed literature, extensive studies on closely related compounds provide significant insight into its expected solid-state conformation.

For instance, derivatives such as N'-{[1-(pyridin-2-yl)ethyl-idene]amino}-pyridine-2-carboximidamide and various pyrazine-carboxamides have been successfully characterized, revealing key structural parameters. wikipedia.orgnih.gov These studies consistently show that the pyridine (B92270) rings and amide functionalities adopt specific orientations to maximize favorable intermolecular interactions. The analysis of such derivatives provides a robust framework for predicting the crystallographic properties of the title compound.

Below is a table of representative crystallographic data for related pyridine-amide compounds, illustrating typical parameters.

Table 1: Representative Crystallographic Data for N-(Pyridin-2-yl)amide Derivatives

Parameter N'-{[1-(pyridin-2-yl)ethyl-idene]amino}-pyridine-2-carboximidamide orientjchem.org Bis-{N'-[1-(pyridin-2-yl-κN)ethylidene]nicotinohydrazide-κ2N',O}copper(II) Perchlorate (B79767) chemicalbook.com N2,N3,N5,N6-tetrakis-(pyridin-2-ylmethyl)pyrazine-2,3,5,6-tetracarboxamide wikipedia.org
Formula C₁₃H₁₃N₅ C₂₆H₂₄CuN₈O₁₀ C₃₂H₂₈N₁₀O₄
Crystal System Monoclinic Monoclinic Monoclinic
Space Group P2₁/c P2₁/c P2₁/n
a (Å) 10.0487(7) 11.652(5) 19.1093(16)
b (Å) 4.6452(7) 16.540(5) 7.7016(8)
c (Å) 11.6700(11) 14.512(5) 20.6915(19)
**β (°) ** 91.030(6) 93.495(5) 105.515(7)

The solid-state architecture of crystalline organic compounds is governed by a network of non-covalent interactions. scbt.com For this compound, the key interactions dictating its crystal packing are hydrogen bonding and π-π stacking.

The amide group (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O). A highly probable and stable intermolecular interaction is the formation of a hydrogen bond between the amide proton of one molecule and the nitrogen atom of the isonicotinamide (B137802) pyridine ring of a neighboring molecule. This N-H···N hydrogen bonding is a reliable and frequently observed "synthon" in the crystal engineering of pyridine-containing compounds. nih.gov

Furthermore, studies on related structures, such as 2-hydroxy-imino-2-(pyridin-2-yl)-N'-[1-(pyridin-2-yl)ethyl-idene]acetohydrazide, reveal extensive hydrogen bonding networks, including N-H···N and C-H···O interactions, which link molecules into dimers and extended sheets. researchgate.net

Spectroscopic Investigations

Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule, providing detailed information about its chemical bonds, functional groups, and electronic structure.

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the characteristic vibrational modes of a molecule. The spectrum of this compound is dominated by the vibrations of the amide linker and the two pyridine rings.

Based on extensive data from related compounds like nicotinamide (B372718) and other pyridine derivatives, a detailed assignment of the expected vibrational frequencies can be made. chemicalbook.comnih.gov

N-H Vibrations: The N-H stretching vibration of the secondary amide is expected to appear as a sharp band in the region of 3300-3100 cm⁻¹. The N-H in-plane bending vibration is typically observed around 1550 cm⁻¹.

C=O Vibrations: The amide C=O stretching vibration (Amide I band) is one of the most intense and characteristic bands in the IR spectrum, anticipated in the 1680-1650 cm⁻¹ region.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine rings give rise to several bands in the 1600-1400 cm⁻¹ region. chemicalbook.com The C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹. chemicalbook.com

C-N Vibrations: The C-N stretching vibrations are typically mixed with other modes and appear in the 1400-1200 cm⁻¹ range. chemicalbook.com

Table 2: Predicted Vibrational Spectral Assignments for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Region/Technique Reference
Aromatic C-H Stretch 3100-3000 FT-IR, Raman chemicalbook.com
Amide N-H Stretch 3300-3100 FT-IR nih.gov
Amide C=O Stretch (Amide I) 1680-1650 FT-IR (Strong) nih.gov
Pyridine Ring (C=C, C=N) Stretch 1600-1400 FT-IR, Raman chemicalbook.comchemicalbook.com
Amide N-H Bend (Amide II) ~1550 FT-IR nih.gov
C-N Stretch 1400-1200 FT-IR chemicalbook.com

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signatures for each unique proton and carbon atom. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms in the pyridine rings and the carbonyl group.

¹H NMR: The spectrum is expected to show distinct signals for the eight aromatic protons, plus a broad singlet for the amide N-H proton. The protons on the pyridine rings will appear as doublets and triplets in the aromatic region (δ 7.0–9.0 ppm). The protons ortho to the ring nitrogen atoms are typically shifted furthest downfield. chemicalbook.comresearchgate.net The amide proton (N-H) signal would be found further downfield and may be broadened due to quadrupole effects and exchange.

¹³C NMR: The spectrum will display 11 distinct signals for the 11 carbon atoms. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (δ > 160 ppm). The carbons attached to nitrogen atoms in the pyridine rings will also be downfield compared to the other ring carbons. nih.govsielc.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Position (see diagram) Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Reference for Prediction
C2' - ~152 nih.gov
C3' ~8.3 ~114 researchgate.net
C4' ~7.8 ~139 researchgate.net
C5' ~7.1 ~120 researchgate.net
C6' ~8.4 ~148 researchgate.net
N-H ~9.5-10.5 (broad s) - nih.gov
C=O - ~164 nih.gov
C4 - ~141 researchgate.net
C3, C5 ~7.8 ~122 researchgate.net

Note: Predicted shifts are estimates based on data for isonicotinamide, 2-aminopyridine (B139424), and related structures. Actual values may vary based on solvent and experimental conditions.

Chemical structure of this compound with atom numbering for NMR table

UV-Visible spectroscopy provides information on the electronic transitions within a molecule. The spectrum of this compound is expected to be a composite of the absorptions from its constituent chromophores: the two pyridine rings and the carbonyl group.

The primary electronic transitions are of two types:

π→π* transitions: These are high-energy, high-intensity absorptions associated with the conjugated π-systems of the aromatic pyridine rings. These are typically observed in the 200-280 nm range. For example, nicotinamide exhibits a strong absorption peak around 260-262 nm. Pyridine itself shows a strong absorption band around 256 nm.

n→π* transitions: These are lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. The n→π* transition of the carbonyl group in amide-containing molecules is often observed as a shoulder or a weak band in the 270-300 nm region.

Table 4: Predicted Electronic Absorption Maxima (λₘₐₓ) for this compound

Transition Type Chromophore Expected λₘₐₓ (nm) Reference
π→π* Pyridine Rings 255 - 265
n→π* Carbonyl Group (C=O) 270 - 300

Coordination Chemistry and Metal Complexes

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The bifunctional nature of N-(Pyridin-2-yl)isonicotinamide, possessing two distinct pyridine (B92270) nitrogen atoms capable of coordinating to metal centers, allows it to act as a bridging ligand, facilitating the assembly of extended one-dimensional, two-dimensional, and three-dimensional structures. These structures, known as coordination polymers and, in the case of porous materials, Metal-Organic Frameworks (MOFs), are of significant interest for their potential applications in areas such as catalysis, gas storage, and molecular sensing.

One-Dimensional Coordination Polymer Formation

While extensive research has been conducted on related pyridyl-amide ligands, detailed structural reports on one-dimensional (1D) coordination polymers formed exclusively with this compound are not widely available in the current body of scientific literature. However, based on the behavior of analogous ligands, it can be postulated that this compound can link metal centers to form simple chain-like structures. For instance, in a related system involving N-(4-pyridyl)isonicotinamide and zinc chloride, a one-dimensional zig-zag polymeric chain is formed. ijcm.ir This suggests that the coordination of the two pyridine rings of this compound to different metal ions would be the primary mode of propagation for a 1D chain. The specific geometry of the resulting chain (e.g., linear, zigzag, or helical) would be influenced by the coordination geometry of the metal ion and the conformational flexibility of the ligand.

Two-Dimensional and Three-Dimensional Network Architectures

The extension of coordination networks from one dimension to two (2D) or three (3D) dimensions requires the presence of suitable metal nodes and, in some cases, ancillary ligands that can promote cross-linking between the primary chains. There is a notable absence of published crystal structures specifically detailing 2D or 3D coordination polymers or MOFs constructed solely from this compound.

For comparison, studies on similar bis-pyridyl-bis-amide ligands have demonstrated the formation of 2D layers. For example, nickel(II) cations linked by ligands such as N,N'-bis(3-pyridylmethyl)oxalamide and angular dicarboxylates can form 2D nets with sql (square lattice) topology. nih.gov The potential for this compound to form such higher-dimensional structures is theoretically plausible. The interconnection of 1D chains through additional metal-ligand bonds or through robust supramolecular interactions could lead to the formation of layered (2D) or framework (3D) architectures. The synthesis of such materials would likely involve careful selection of metal precursors and reaction conditions to control the dimensionality of the final product.

Factors Influencing Polymeric Structure (e.g., anions, co-ligands)

The final structure of a coordination polymer is dictated by a delicate balance of several factors, including the coordination preferences of the metal ion, the geometry of the organic ligand, the nature of the counter-anion, and the presence of co-ligands or solvent molecules.

Anions: Anions can play a crucial role in determining the dimensionality and topology of the resulting coordination polymer. They can act as coordinating ligands, directly participating in the formation of the primary structure, or as templates, influencing the packing of the polymeric chains through non-covalent interactions. For example, in zinc(II) complexes with isonicotinamide (B137802), small halide anions like chloride and bromide lead to tetrahedral coordination environments, while the presence of nitrate (B79036) ions results in an expansion to an octahedral environment. nih.gov The size, shape, and charge of the anion can thus direct the assembly of specific supramolecular architectures. Anion-π interactions have also been observed to be a significant factor in the assembly of coordination polymers containing pyrazine (B50134) ligands. nih.gov

Co-ligands: The introduction of additional organic ligands, or co-ligands, can significantly alter the resulting structure. These co-ligands can bridge metal centers in different directions, leading to the formation of higher-dimensional networks. For instance, the use of dicarboxylate ligands in conjunction with bis-pyridyl-bis-amide ligands has been shown to generate a variety of 2D coordination polymers with different topologies. nih.gov The flexibility or rigidity of the co-ligand can also impact the final structure.

Supramolecular Interactions in Coordination Compounds

Beyond the primary coordination bonds between metal ions and ligands, weaker non-covalent interactions play a pivotal role in the assembly and stabilization of the crystal structures of coordination compounds. These interactions, particularly hydrogen bonding, are directional and can be used to engineer specific supramolecular architectures.

Hydrogen Bonding Networks (e.g., N-H···O, O-H···O, C-H···N, C-H···O)

The amide group in this compound provides a hydrogen bond donor (N-H) and an acceptor (C=O), making it highly prone to forming intricate hydrogen bonding networks. These interactions can occur between the coordination polymer chains, or involve solvent molecules or counter-ions present in the crystal lattice.

Common hydrogen bonding motifs observed in related structures include:

N-H···O: This is a very common and robust hydrogen bond, often forming between the amide N-H group and a carbonyl oxygen of an adjacent ligand or a coordinated or uncoordinated anion.

O-H···O: This type of interaction is prevalent when water or alcohol molecules are incorporated into the crystal structure, linking different components of the supramolecular assembly.

In a related copper(II) fumarate (B1241708) polymer with N-(pyridin-3-yl)isonicotinamide, N-H···O hydrogen bonds between the amide groups and O-H···O hydrogen bonds involving coordinated water molecules are crucial in linking the 1D chains into a 3D network.

Amide-Amide Supramolecular Homosynthons

A particularly significant supramolecular interaction involving the amide group is the formation of the amide-amide supramolecular homosynthon. This motif consists of a pair of hydrogen bonds between the amide groups of two neighboring molecules, resulting in a characteristic R22(8) graph set notation. The preservation or disruption of this homosynthon can have a profound impact on the final crystal structure.

In a series of zinc(II) complexes with isonicotinamide, the R22(8) amide-amide homosynthon is preserved in the presence of halide, nitrate, and acetate (B1210297) ions. However, the presence of a bulky perchlorate (B79767) anion completely disrupts this synthon, leading to a different supramolecular assembly. nih.gov This highlights the competitive nature of supramolecular interactions and how the choice of anion can be used to control the formation of specific synthons. While not explicitly documented for this compound, the presence of the amide functionality strongly suggests that the formation of such homosynthons would be a key feature in its supramolecular chemistry.

π-π Stacking Interactions

The molecular framework of this compound, which features two aromatic pyridine rings, inherently possesses the potential for π-π stacking interactions. These non-covalent interactions are significant in the stabilization of crystal structures and the formation of ordered supramolecular assemblies. While extensive research specifically detailing the π-π stacking in unsubstituted this compound is not widely documented in the available literature, the principles of these interactions in related pyridine-containing compounds are well-established.

In similar molecular systems, such as certain metal complexes and organic co-crystals containing pyridine rings, π-π stacking is a frequently observed phenomenon that dictates the packing of molecules in the solid state. For instance, in the crystal structure of 2-hydroxyimino-2-(pyridin-2-yl)-N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide, a related compound featuring two pyridine moieties, the pyridine rings of adjacent molecules are linked via π-π stacking interactions, contributing to the formation of a three-dimensional structure. nih.gov The inter-centroid distance between the interacting pyridine rings in this particular compound is 3.7588 (9) Å. nih.gov

The geometry of these interactions can vary, leading to different arrangements such as face-to-face or offset (parallel-displaced) stacking. The strength and nature of these interactions are influenced by the electronic properties of the aromatic rings and the presence of substituents. In many coordination polymers and metal complexes, π-π stacking works in concert with other non-covalent forces like hydrogen bonding to create stable and intricate supramolecular architectures. mdpi.com The study of supramolecular assemblies in pyridine- and pyrazole-based coordination compounds often reveals the crucial role of π-stacking contacts in ensuring solid-state stability. mdpi.com

Halogen Bonding in Derivatives

The introduction of halogen atoms into the this compound structure provides a powerful tool for crystal engineering through halogen bonding. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base.

In a study involving the co-crystallization of halogenated N-(pyridin-2-yl)isonicotinamides (designated as 4Pyr-X, where X = Cl, Br, I) with various dicarboxylic acids, the significant role of halogen bonding in directing the supramolecular assembly was observed. The research compared the crystal structures of these halogenated derivatives with their non-halogenated parent compound.

It was found that the structural influence of the halogen atoms increases in the order of Cl < Br < I, which corresponds to the increasing size of the σ-hole on the halogen atom. In several co-crystals of the iodo-substituted derivative (4Pyr-I), a halogen-bond-based –I···N(py) synthon was observed to replace the typical –COOH···N(py) hydrogen bond motif that is present in the structures of the non-halogenated parent compound. This highlights the ability of strong halogen bonds to compete with and even supplant conventional hydrogen bonds in directing crystal packing.

The study also revealed that in most of the co-crystals of the halogenated 4Pyr-X compounds, hydrogen bonding at both the N(py) and N(py)-NH sites was preserved. However, the introduction of the halogen atom, particularly iodine, led to new and varied supramolecular synthons. For example, in three co-crystals of 4Pyr-I where a –COOH···N(py)-NH hydrogen bond was present, the –COOH···N(py) motif was replaced by the –I···N(py) synthon.

The table below summarizes the key findings regarding the synthons observed in the co-crystals of halogenated this compound derivatives.

DerivativeInteracting MoleculeObserved SynthonsKey Findings
4Pyr-I Dicarboxylic Acids–COOH···N(py)-NH, –I···N(py)The halogen-bond based –I···N(py) synthon replaces the –COOH···N(py) hydrogen bond.
4Pyr-X (X=Cl, Br, I) Fumaric Acid–COOH···N(py)-NH, –NH···O=CNo structure-directing halogen bonds were observed in these specific co-crystals.
4Pyr-X (General) Dicarboxylic Acids–COOH···N(py), –COOH···N(py)-NHIn many cases, the hydrogen bonding motifs of the parent compound were retained.

This detailed research into the halogenated derivatives of this compound underscores the nuanced interplay between hydrogen and halogen bonding in the solid state. The ability to systematically modify the supramolecular assembly by changing the halogen substituent opens up avenues for the rational design of new materials with tailored crystal structures and properties.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. scirp.orgresearchgate.net It has been widely applied to study pyridine (B92270) derivatives, providing reliable predictions of their molecular geometries, electronic behavior, and vibrational spectra. scirp.orgresearchgate.net

The first step in most computational studies is the optimization of the molecular structure to find its lowest energy conformation. DFT methods, such as B3LYP, are commonly used for this purpose. scirp.orgresearchgate.net For molecules like N-(Pyridin-2-yl)isonicotinamide, the geometry optimization provides data on bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule.

In coordination complexes, such as a polymer formed between nickel(II) and the isomer N-(pyridin-3-yl)isonicotinamide, the molecule acts as a ligand, with the nitrogen atoms of the pyridine rings coordinating to the metal center. nih.gov In such a complex, the Ni(II) ions possess an octahedral coordination environment, with the pyridyl nitrogen atoms occupying coordination sites. nih.gov

Table 1: Representative Optimized Geometrical Parameters for Isonicotinamide (B137802) (a core component of the title compound) Note: This data is for the related compound isonicotinamide and is presented to illustrate typical bond lengths and angles.

Parameter Bond Calculated Value (Å or °)
Bond Length C=O ~1.25
Bond Length C-N (amide) ~1.36
Bond Length C-C (ring-amide) ~1.51
Bond Angle O=C-N ~122
Bond Angle C-N-H (amide) ~118

This table is illustrative, based on typical values from DFT studies on related amide compounds.

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap indicates a molecule is more reactive and can be easily polarized. researchgate.net DFT calculations are a standard method for determining these energy values. For related pyridine derivatives, HOMO-LUMO gaps have been calculated to understand their electronic behavior and potential for charge transfer within the molecule. scirp.orgresearchgate.net For example, a study on quinoline (B57606) using DFT (B3LYP/6-31+G(d,p)) calculated a HOMO-LUMO energy gap of approximately 4.83 eV. scirp.org Another study on a different heterocyclic compound found a gap of 3.4 eV, which was considered high. researchgate.net These values provide a reference range for what might be expected for this compound.

Table 2: Calculated Electronic Properties of a Representative Pyridine Derivative (Quinoline) Note: This data is for a related compound and serves as an example of typical electronic property values.

Property Calculated Value (eV)
HOMO Energy -6.646
LUMO Energy -1.816

Data sourced from a DFT study on quinoline. scirp.org

Theoretical vibrational analysis using DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific absorption bands in the experimental spectra to particular molecular motions, such as stretching, bending, or rocking of bonds. researchgate.net

For this compound, the vibrational spectrum would be characterized by modes originating from the two pyridine rings and the central amide linker. Studies on related molecules like (E)-N'-(Pyridin-2-yl)methylene)nicotinohydrazide have used DFT calculations (B3LYP/6-311++G(d,p)) to assign vibrational modes. researchgate.net Key expected vibrations for this compound would include:

N-H stretching: Typically found in the 3300-3500 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches usually appear between 3000 and 3100 cm⁻¹. researchgate.net

C=O stretching (Amide I band): A strong absorption expected around 1650-1680 cm⁻¹.

N-H bending (Amide II band): Occurring in the 1550-1620 cm⁻¹ range.

Pyridine ring stretching: Multiple bands between 1400 and 1600 cm⁻¹. researchgate.net

These theoretical predictions are crucial for confirming the structure of newly synthesized compounds and understanding the intramolecular forces. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Functional Groups Note: These are general frequency ranges based on DFT studies of analogous compounds.

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹) Reference
N-H Stretch Amide 3300 - 3500 researchgate.net
C-H Stretch Pyridine Rings 3000 - 3100 researchgate.net
C=O Stretch Amide (Amide I) 1650 - 1680 researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action.

For this compound and its derivatives, molecular docking can elucidate how they might interact with the active site of a biological target. The pyridine rings and the amide group are key features for forming interactions. The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors, while the amide group contains both a hydrogen bond donor (N-H) and an acceptor (C=O). nih.gov Furthermore, the aromatic pyridine rings can participate in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in a protein's binding pocket. nih.gov

Docking studies on related pyridine derivatives have identified these types of interactions as crucial for binding. For instance, docking of nicotinamide (B372718) derivatives into a kinase active site revealed π-H interactions between the pyridine ring and amino acid residues. nih.gov In another study, N'-isonicotinoylpicolinohydrazonamide, a related hydrazone, was docked against SARS-CoV-2 proteins, showing potential inhibitory activity through hydrogen bonding and hydrophobic interactions. nih.gov These studies suggest that this compound has the necessary structural features to act as a versatile ligand for various biological macromolecules.

Beyond predicting the binding pose, molecular docking algorithms provide a score that estimates the binding affinity between the ligand and the target. nih.gov This score, often expressed as a free energy of binding (e.g., in kcal/mol), helps to rank different compounds and identify those with the highest potential for strong binding. nih.gov Lower (more negative) binding energy values typically indicate a more stable protein-ligand complex and higher affinity. nih.gov

Studies on derivatives have used these scores to predict their potency. For example, in a study of N-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)isonicotinamide derivatives, molecular docking demonstrated significant binding affinities with values ranging from -8.91 to -8.45 kcal/mol. nih.gov These strong predicted affinities suggested significant interactions between the ligands and the target protein, which were later supported by experimental antimicrobial evaluations. nih.gov Such computational screening allows for the rational design of more potent derivatives based on the parent structure of compounds like this compound.

Table 4: Representative Binding Affinities of Isonicotinamide Derivatives from Molecular Docking Studies Note: This table shows data for various derivatives to illustrate the application of binding affinity calculations.

Compound Class Biological Target Binding Affinity (kcal/mol) Reference
N-(quinazolin-yl)isonicotinamides Bacterial Protein -8.91 to -8.45 nih.gov
Pyridine derivatives Kinase - nih.gov

The specific values are highly dependent on the target and the derivative structure.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interaction (NCI) analysis is a computational chemistry method used to visualize and understand weak, non-covalent interactions within and between molecules. This approach is particularly valuable for studying the crystal packing of molecular solids, where a variety of subtle forces dictate the three-dimensional arrangement of molecules. The analysis is based on the electron density (ρ) and its derivatives, primarily the reduced density gradient (RDG). By plotting the RDG against the electron density, multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, it is possible to identify and characterize different types of non-covalent interactions.

Characterization of Weak Interactions in Crystals

In the crystalline state of this compound, a complex network of weak intermolecular interactions is responsible for the stability of its supramolecular architecture. These interactions, though individually weak, collectively determine the crystal packing and ultimately influence the material's physical properties. Computational tools like Hirshfeld surface analysis and NCI plots are instrumental in dissecting these intricate interaction networks.

Key non-covalent interactions identified in the crystal structure of this compound and similar compounds include:

N—H···N Hydrogen Bonds: The amide hydrogen can form a classical hydrogen bond with the nitrogen atom of a pyridine ring on an adjacent molecule. This is typically a strong, directional interaction that plays a primary role in forming molecular chains or dimers.

C—H···O Hydrogen Bonds: Weaker C—H···O hydrogen bonds, where hydrogen atoms from the pyridine rings interact with the carbonyl oxygen of the amide group, contribute to the cohesion of the crystal lattice.

π-π Stacking Interactions: The aromatic pyridine rings can engage in π-π stacking. These interactions are characterized by the overlap of the π-orbitals of adjacent rings and are highly dependent on the relative orientation and distance between the rings. NCI analysis can visualize these as broad, greenish surfaces between the aromatic planes, indicative of delocalized weak interactions. ias.ac.inresearchgate.net

C—H···π Interactions: Hydrogen atoms attached to the pyridine rings can also interact with the π-electron cloud of an adjacent aromatic ring, further stabilizing the crystal structure.

The following table summarizes the typical intermolecular contacts and their percentage contribution to the Hirshfeld surface for analogous molecular crystals, providing an insight into the expected interactions for this compound.

Intermolecular ContactTypical Contribution to Hirshfeld Surface (%)
H···H35 - 57%
C···H/H···C20 - 22%
O···H/H···O17 - 19%
N···H/H···N1 - 13%

This data is representative of similar molecular structures and provides a qualitative expectation for this compound. nih.govnih.gov

Energy Frameworks and Lattice Energy Calculations

To move beyond a qualitative description of intermolecular interactions, energy framework calculations provide a quantitative measure of the energetic significance of these contacts. This method, often performed using density functional theory (DFT), calculates the interaction energies between a central molecule and its neighbors within the crystal lattice. These energies are then used to construct a visual framework where the strength of the interaction between molecular pairs is represented by cylinders connecting the centroids of the molecules; the thicker the cylinder, the stronger the interaction.

The table below presents a hypothetical breakdown of interaction energies for a molecular pair in a crystal similar to this compound, illustrating the relative contributions of different energy components as calculated by DFT.

Energy ComponentTypical Energy (kcal/mol)
Electrostatic-15 to -40
Polarization-5 to -15
Dispersion-20 to -50
Repulsion+15 to +45
Total Interaction Energy -25 to -60

This data is illustrative and based on calculations for molecules with similar functional groups and interactions. nih.govmdpi.com

These computational analyses collectively provide a detailed picture of the forces governing the crystal structure of this compound, linking its molecular properties to its solid-state behavior. nih.gov

Biological Activity and Molecular Interactions in Vitro & Biophysical Focus

Enzyme Inhibition Studies (Mechanism-Based)

Research has predominantly focused on the potent inhibitory effects of isonicotinamide (B137802) derivatives against specific protein kinases, with limited information available regarding their activity on other enzyme classes.

Glycogen Synthase Kinase-3 (GSK-3): The most well-documented activity of the isonicotinamide class is the potent and highly selective inhibition of Glycogen Synthase Kinase-3 (GSK-3). nih.gov GSK-3 is a serine/threonine kinase implicated in a wide array of cellular processes, and its dysregulation is linked to conditions such as Alzheimer's disease and type 2 diabetes. nih.govresearchgate.net Derivatives of isonicotinamide have been identified as highly selective, ATP-competitive inhibitors of GSK-3. nih.gov

Studies have shown that these compounds inhibit both isoforms of the enzyme, GSK-3α and GSK-3β, often with nanomolar to low-micromolar potency. nih.govnih.gov For instance, a novel pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor, S01, which shares structural similarities, demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.35 ± 0.06 nM. nih.gov The high kinase selectivity of this class of compounds is a notable feature, making them excellent candidates for further investigation as both therapeutic leads and research tools. nih.govnih.gov

CompoundTarget EnzymeInhibitory Activity (IC₅₀)Reference
Pyrrolo[2,3-b]pyridine-based inhibitor (S01)GSK-3β0.35 ± 0.06 nM nih.gov
Isonicotinamide-based inhibitorsGSK-3Potent, low-micromolar to nanomolar range nih.gov

11β-HSD1, Urease, and Histone Demethylases: Based on available scientific literature, there is no direct evidence of significant inhibitory activity of N-(Pyridin-2-yl)isonicotinamide against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), urease, or histone demethylases. While related structures like N-(pyridin-2-yl) arylsulfonamides have been shown to inhibit 11β-HSD1, this represents a different chemical class. nih.gov Similarly, while various heterocyclic compounds are explored as urease and histone demethylase inhibitors, specific studies on this compound for these targets are not prominent in the literature. nih.gov

The mechanism of action for isonicotinamide-based inhibitors has been elucidated primarily through co-crystal structures and molecular modeling studies with GSK-3β. nih.govunimi.it These compounds act as ATP-competitive inhibitors, binding to the kinase's active site.

Interactions with Specific Biological Targets

The primary biological effect of this compound and its analogs stems from the inhibition of GSK-3, which in turn modulates critical downstream signaling pathways.

By inhibiting GSK-3, isonicotinamides can influence multiple signaling cascades. GSK-3 is a key regulator in several pathways, including:

Insulin (B600854) Signaling: GSK-3β is linked to the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. Inhibition of GSK-3 can enhance insulin action and glucose transport, a mechanism relevant to type 2 diabetes. researchgate.netunimi.it

Wnt/β-catenin Pathway: GSK-3 plays a crucial role in the degradation of β-catenin. Inhibition of GSK-3 leads to the stabilization and accumulation of β-catenin, impacting gene expression related to cell proliferation and differentiation. unimi.it

Tau Phosphorylation: In the context of Alzheimer's disease, GSK-3 is one of the primary kinases responsible for the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles. Inhibitors of GSK-3 have been shown to decrease the levels of phosphorylated tau. nih.gov

Autophagy: GSK-3β is involved in the regulation of autophagy. Its inhibition has been shown to stimulate autophagy processes in various cell models. unimi.it

The high potency and, more importantly, the remarkable kinase selectivity of isonicotinamide-based GSK-3 inhibitors make them ideal biochemical probes or "tool compounds". nih.gov Their ability to selectively inhibit GSK-3 over other kinases allows researchers to investigate the specific roles of GSK-3 in complex biological systems with minimal off-target effects. This aids in dissecting the function of GSK-3 in various cellular processes and disease models. nih.gov

Structure-Activity Relationship (SAR) Studies

Extensive Structure-Activity Relationship (SAR) studies have been conducted on the isonicotinamide scaffold to optimize its potency and selectivity as a GSK-3 inhibitor. researchgate.netnih.gov These studies have systematically explored how structural modifications at different positions of the molecule impact its biological activity.

Key findings from SAR studies include:

Pyridine (B92270) Substitutions: Variations around the pyridine rings are critical for activity. Substitutions at the 4- and 5-positions of the pyridine ring can significantly alter the potency of the inhibitor. nih.gov

Amide Group: The amide linker is a key interaction point. Modifications to this group can affect both potency and metabolic stability. Some 2-pyridinyl amide derivatives were found to be susceptible to hydrolysis by amidases in mouse plasma. nih.gov

Introduction of Additional Rings: The development of related compounds, such as pyrrolo[2,3-b]pyridine derivatives, has shown that fusing additional ring systems to the core structure can lead to sub-nanomolar inhibitory potency by optimizing interactions within the ATP-binding pocket of GSK-3β. nih.gov

Molecular Region ModifiedObservationReference
Pyridine Ring Substitutions (4/5-positions)Structural variations significantly impact potency and can improve pTau lowering efficacy. nih.gov
Amide GroupCritical for binding; modifications can affect potency and metabolic stability (e.g., hydrolysis). nih.gov
Core ScaffoldFusion of rings (e.g., pyrrolo[2,3-b]pyridine) can enhance fit in the ATP-binding pocket, leading to sub-nanomolar inhibition. nih.gov

Correlating Structural Features with Biological Potency

The fundamental structure of this compound, featuring two pyridine rings linked by an amide group, forms the basis of its biological potential. The nitrogen atoms within the pyridine rings are key features, capable of forming hydrogen bonds, which is a critical interaction for the activity of many nicotinamide (B372718) derivatives. researchgate.net The relative orientation of the pyridine rings and the conformation of the amide linkage are crucial in defining the molecule's three-dimensional shape and its ability to fit into the binding sites of target proteins.

X-ray crystallography studies of related N-pyridyl-1,2-benzothiazine-3-carboxamides have revealed that the mutual arrangement of the benzothiazine and pyridine fragments can significantly influence analgesic and anti-inflammatory activities. mdpi.com This suggests that the dihedral angles between the aromatic rings are a key determinant of biological potency. In the crystalline state, the positioning of the carbonyl and sulfo groups relative to the benzothiazine bicycle can vary, leading to different molecular conformations that correlate with differing levels of analgesic and anti-inflammatory properties. mdpi.com

Impact of Substituent Modifications on Activity

The modification of the basic this compound structure through the addition or alteration of substituents can have a profound impact on its biological activity. Structure-activity relationship (SAR) studies on various classes of nicotinamide derivatives have demonstrated that even minor changes can lead to significant shifts in potency and selectivity. researchgate.net

For instance, in a series of N-(thiophen-2-yl) nicotinamide derivatives designed as fungicides, the nature and position of substituents on both the thiophene (B33073) and pyridine rings were found to be critical for activity against cucumber downy mildew. mdpi.com Specifically, compounds with certain chlorine and cyano-methyl substitutions exhibited excellent fungicidal activities. mdpi.com

Similarly, in the development of nicotinamide derivatives as antifungal agents targeting the cell wall, the position of amino and isopropyl groups was found to be crucial for activity against Candida albicans. nih.gov The introduction of bulky groups on the pyridine ring has also been shown to be beneficial for the antitumor activity of certain N-pyridinyl acetamide (B32628) derivatives. mdpi.com

The following table summarizes the impact of various substituents on the biological activity of nicotinamide derivatives based on findings from multiple studies.

Compound Class Substituent Modification Impact on Biological Activity Reference
N-(thiophen-2-yl) nicotinamidesChlorine and cyano-methyl substitutionsEnhanced fungicidal activity mdpi.com
Nicotinamide derivativesAmino and isopropyl groupsCritical for antifungal activity against C. albicans nih.gov
N-pyridinyl acetamidesBulky groups on pyridine ringBeneficial for antitumor activity mdpi.com
N-(pyridin-2-yl),N'-substituted ureasSubstituent on urea (B33335) nitrogenInfluences hydrogen bonding and complex formation nih.gov

Antimicrobial Activity Mechanisms (In Vitro Focus)

This compound and its derivatives have demonstrated a range of antimicrobial activities against various bacterial and fungal strains in in-vitro settings. The proposed mechanisms of action often involve disruption of essential cellular processes, though the precise molecular targets are still under investigation for many of these compounds.

Evaluation Against Bacterial and Fungal Strains (In Vitro)

A number of studies have evaluated the in-vitro antimicrobial activity of nicotinamide derivatives. For example, newly synthesized nicotinamide compounds were tested against a panel of pathogenic bacteria and fungi, including Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Candida albicans. nih.govresearchgate.net The results indicated that these compounds were effective against the tested strains. researchgate.netlatamjpharm.org

In one study, isonicotinoylhydrazide Schiff's bases and their metal complexes were screened for their in-vitro antibacterial activity against a wide range of bacteria, including Mycobacterium tuberculosis, Escherichia coli, and Staphylococcus aureus, as well as several fungal strains. nih.gov The metal complexes, in particular, showed enhanced antibacterial and antifungal activity compared to the uncomplexed compounds. nih.gov

The following table presents a summary of the in-vitro antimicrobial activity of various nicotinamide derivatives against selected bacterial and fungal strains.

Compound/Derivative Bacterial Strains Tested Fungal Strains Tested Observed Activity Reference
Nicotinamide derivativesS. aureus, E. faecalis, P. aeruginosa, K. pneumoniaeC. albicansEffective against tested strains nih.govresearchgate.netresearchgate.netlatamjpharm.org
Isonicotinoylhydrazide Schiff's bases and their metal complexesM. tuberculosis, E. coli, S. aureus, and othersT. longifusus, C. albicans, A. flavus, and othersMetal complexes showed enhanced activity nih.gov
2-aminonicotinamide derivativesC. albicans, C. parapsilosis, C. glabrata, C. neoformansPotent antifungal activity, including against fluconazole-resistant strains nih.gov
N-(thiophen-2-yl) nicotinamide derivativesPseudoperonospora cubensis (cucumber downy mildew)Significant fungicidal activity mdpi.com

It is important to note that the level of activity can vary significantly depending on the specific derivative and the microbial strain being tested. For instance, some nicotinamide derivatives have shown potent activity against fluconazole-resistant strains of Candida albicans, highlighting their potential for overcoming drug resistance. nih.govnih.gov

Proposed Molecular Targets for Antimicrobial Action

The antimicrobial effects of nicotinamide derivatives are believed to stem from their interaction with various molecular targets within the microbial cells. For antifungal agents, a key proposed mechanism is the inhibition of the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins. nih.gov These proteins are essential components of the fungal cell wall, and their disruption can lead to cell lysis. Electron microscopy studies have shown that some 2-aminonicotinamide derivatives can target the cell wall and reduce the GPI anchor content on the surface of C. albicans. nih.gov

Another potential mechanism of action is the inhibition of essential enzymes. For example, some nicotinamide derivatives have been investigated as inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme involved in cellular metabolism. nih.gov While this research was not focused on antimicrobial activity, it demonstrates the potential for nicotinamide-based compounds to interact with and inhibit specific enzymes.

The ability of these compounds to act as ligands and form coordination complexes with metal ions may also contribute to their antimicrobial properties. nih.gov The formation of metal complexes can enhance the biological activity of the parent molecule, potentially by facilitating its transport into the cell or by interacting with different intracellular targets.

Furthermore, the general structure of nicotinamides, being analogs of nicotinamide adenine (B156593) dinucleotide (NAD), suggests that they could interfere with NAD-dependent enzymatic reactions, which are crucial for cellular respiration and metabolism. ebi.ac.uk

Emerging Applications in Materials Science and Catalysis

Applications in Catalysis

While N-(Pyridin-2-yl)isonicotinamide itself is not typically used as a direct catalyst, its metal complexes are emerging as significant players in catalytic organic synthesis. The ligand's role is to bind to a transition metal center, thereby modulating its electronic properties and steric environment to control its catalytic activity.

The utility of pyridine-based ligands in catalysis is well-established. For instance, transition metal pyridine (B92270) complexes are integral to various chemical transformations. wikipedia.org A notable example is the Collins reagent, a complex of chromium(VI) oxide with pyridine, used for the oxidation of primary alcohols. wikipedia.org

More advanced applications involve iron complexes with pyridine-containing ligands, which have been shown to catalyze challenging reactions like C-H amination. In one study, an iron(II) complex supported by a pyridine dipyrrolide ligand reacted with organic azides to achieve the intramolecular amination of C-H bonds. nih.gov The reaction's outcome was highly dependent on the azide's structure, demonstrating that the ligand framework is crucial in directing the metal center's reactivity. nih.gov By analogy, complexes of this compound are being explored for their potential to facilitate similar transformations, where the ligand structure can be tuned to achieve specific catalytic functions.

The structure of the ligand bound to a metal catalyst has a profound influence on reaction outcomes, including yield and selectivity. The two distinct pyridine rings and the central amide in this compound can enforce a specific geometry on the metal center, which in turn can favor certain reaction pathways over others.

For example, in the previously mentioned C-H amination, the use of a bulky adamantyl azide (B81097) led exclusively to a single amination product, whereas a less bulky benzyl (B1604629) azide resulted in multiple products. nih.gov This highlights how steric hindrance, a factor directly controlled by ligand design, can enhance reaction selectivity. The geometry of complexes featuring bidentate pyridine ligands like 2,2'-bipyridine (B1663995) often differs from those with monodentate pyridines, with the former typically forming cis complexes and the latter forming trans complexes, which directly impacts the spatial arrangement of reactants around the metal center. wikipedia.org Therefore, employing this compound as a ligand offers a strategic approach to fine-tune the steric and electronic environment of a metal catalyst, thereby guiding reaction selectivity and improving yields.

Development of New Materials

The predictable binding modes of this compound make it an excellent candidate for crystal engineering and the construction of advanced materials. Its ability to simultaneously coordinate with metal ions and form strong hydrogen bonds allows for the creation of highly ordered, multidimensional structures.

Crystal engineering relies on the use of molecular building blocks to construct crystalline solids with desired structures and properties. This compound and its isomers serve as powerful ligands for this purpose. By reacting the parent compound, isonicotinamide (B137802), with various zinc(II) salts, researchers have synthesized a range of coordination compounds with different geometries. nih.gov The coordination environment of the zinc(II) center is directly influenced by the counter-anion used in the synthesis. nih.govresearchgate.net

For example, small halide anions like chloride and bromide result in tetrahedral complexes, whereas larger or more complex anions like nitrate (B79036) lead to octahedral geometries. nih.govresearchgate.net This demonstrates a clear strategy for achieving controlled assemblies. A close analogue, N-(pyridin-3-yl)isonicotinamide, has been used to construct layered coordination polymers with nickel(II), forming predictable grid topologies. nih.gov

Table 1: Influence of Anions on Zinc(II)-Isonicotinamide Complex Structures
Compound FormulaAnionZinc(II) Coordination EnvironmentResulting GeometryReference
[ZnCl₂(isn)₂]ChlorideTetrahedralMononuclear nih.gov
[ZnBr₂(isn)₂]BromideTetrahedralMononuclear nih.gov
[Zn(NO₃)₂(H₂O)(isn)₂]NitrateOctahedralMononuclear nih.gov
[Zn(CH₃COO)₂(isn)]₂Acetate (B1210297)Octahedral & PentacoordinatedDimeric nih.gov
Zn(isn)₄(H₂O)₂₂Perchlorate (B79767)OctahedralMononuclear nih.gov

isn = isonicotinamide

Beyond the primary coordination bonds to metal ions, this compound directs the formation of larger structures through non-covalent interactions, primarily hydrogen bonding. The amide group (–CONH–) is a reliable hydrogen-bond donor and acceptor, capable of forming a highly stable and predictable R²₂(8) amide-amide homosynthon. nih.govresearchgate.net This motif acts as a supramolecular "glue," linking coordination complexes into one-, two-, or three-dimensional networks. nih.govresearchgate.net

The combination of a pyridine ring, which can be part of a fluorescent system, and a metal-binding site makes complexes of this compound promising for sensor applications. The principle often involves a change in the fluorescence signal upon the binding of a target analyte to the metal center.

Research on structurally similar imidazo-pyridine-based zinc(II) complexes has demonstrated their effectiveness as fluorescent probes for hydrogen sulfide (B99878) (H₂S). rsc.org The binding of the sulfide anion to the zinc center alters the electronic properties of the complex, leading to a detectable change in its fluorescence. rsc.org Similarly, other pyridine derivatives have been developed as "naked eye" sensors for anions like nitrite (B80452). nih.gov A compound called 4-(pyrrol-1-yl)pyridine, for example, forms supramolecular aggregates that change color upon interaction with nitrite ions in water. nih.gov Furthermore, macrocycles incorporating both pyridine and amide functionalities have been designed specifically for anion binding, where the amide N-H groups and a complexed metal ion work together to secure the target anion. rsc.org These examples strongly suggest that metal complexes of this compound could be engineered as selective and sensitive fluorescent or colorimetric sensors for various ions and small molecules.

Analytical Standard Development

The reliability of any quantitative or qualitative analytical method hinges on the quality and characterization of the reference materials used. This compound is commercially available as a research-grade chemical, which allows for its use in the development and validation of new analytical procedures.

Reference Compound for Instrument Calibration

While not yet established as a certified reference material (CRM) by major pharmacopeias or standards bodies, this compound serves as a crucial reference compound in individual research laboratories for the calibration of analytical instruments. Its primary use in this context is as a characterization standard to ensure the proper functioning and response of instruments like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) systems.

The process of using this compound for instrument calibration typically involves the following steps:

Purity Assessment: The purity of the commercially obtained this compound is paramount. Vendors often provide a Certificate of Analysis (CoA) for a specific batch, which details the purity as determined by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and HPLC. For instance, some suppliers indicate a purity of 98% or higher. sigmaaldrich.com

Standard Solution Preparation: A stock solution of this compound is prepared by accurately weighing the compound and dissolving it in a suitable high-purity solvent. The choice of solvent depends on the analytical technique; for example, methanol (B129727) or a mixture of chloroform (B151607) and methanol might be used. cdc.gov

Calibration Curve Generation: A series of standard solutions of known concentrations are prepared by diluting the stock solution. These are then analyzed by the instrument (e.g., HPLC-UV) to generate a calibration curve, which plots the instrument response (e.g., peak area) against the concentration of the analyte. This curve is then used to determine the concentration of this compound in unknown samples.

The stability of the compound under the analytical conditions is a critical factor. While specific stability data for this compound is not widely published, related compounds like nicotinamide (B372718) are known to be stable, which suggests that this compound may also possess reasonable stability for use as a reference standard. oecd.org

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₉N₃O scbt.com
Molecular Weight199.21 g/mol scbt.com
CAS Number59898-94-1 sigmaaldrich.com
AppearanceSolid sigmaaldrich.com
Purity (typical)≥98% sigmaaldrich.com

Application in New Analytical Method Development

The development of new analytical methods is essential for the advancement of pharmaceutical and chemical analysis. This compound can play a significant role in this area, particularly in the development of methods for the analysis of pyridine-containing compounds.

Although specific published methods detailing the use of this compound for method development are scarce, its structural similarity to other important pyridine derivatives, such as nicotinamide and isonicotinamide, makes it a valuable tool for:

Specificity and Selectivity Studies: In the development of a new HPLC method, for instance, this compound could be used as part of a mixture of related compounds to challenge the method's ability to separate and accurately quantify each component without interference.

Internal Standard: In quantitative analysis, an internal standard (a compound with similar chemical properties to the analyte) is often added to all samples, standards, and blanks to correct for variations in sample preparation and instrument response. researchgate.net Given its structural features, this compound has the potential to be used as an internal standard in the analysis of other pyridine-based compounds, provided it is not present in the original sample matrix. The selection of an appropriate internal standard is a critical step in method development to ensure accuracy and precision. researchgate.net

Matrix Effect Studies: When analyzing complex samples (e.g., biological fluids, environmental samples), the sample matrix can interfere with the detection of the analyte. This compound can be spiked into blank matrices to assess the extent of these interferences and to develop appropriate sample preparation techniques to mitigate them.

The development and validation of analytical methods follow stringent guidelines, such as those from the International Council for Harmonisation (ICH), to ensure they are fit for purpose. These validations would typically include assessments of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Q & A

Q. What are the standard synthetic routes for N-(Pyridin-2-yl)isonicotinamide, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step condensation reactions. A common approach includes:

  • Step 1: Reacting pyridin-2-amine with isonicotinoyl chloride in anhydrous dichloromethane under nitrogen atmosphere.
  • Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product.
  • Step 3: Characterization using ¹H/¹³C NMR (to confirm amide bond formation) and HPLC (≥95% purity threshold). Critical parameters include reaction temperature (0–5°C to minimize side products) and stoichiometric control (1:1.05 molar ratio of amine to acyl chloride). For large-scale synthesis, flow chemistry systems improve yield reproducibility .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

Technique Purpose Example Data
X-ray crystallography Confirm molecular geometryCCDC deposition (e.g., space group P2₁/c, bond angles ±0.02Å precision)
Mass Spectrometry (HRMS) Validate molecular weightObserved m/z: 214.0821 (calculated: 214.0843 for C₁₁H₁₀N₃O)
FT-IR Identify functional groupsN-H stretch at ~3300 cm⁻¹, C=O at 1660 cm⁻¹

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE Requirements: Nitrile gloves, lab coat, and ANSI Z87.1-compliant goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of aerosols (TLV-TWA: Not established; assume respiratory irritation risk) .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA code D001) .

Advanced Research Questions

Q. How does this compound participate in supramolecular co-crystal engineering?

Methodological Answer: The compound acts as a hydrogen-bond donor/acceptor in co-crystals with dicarboxylic acids (e.g., succinic or adipic acid). Key interactions:

  • N1(py)—NH···O=C (carboxylic acid) forms 1D chains (2.89 Å bond length).
  • N2(py)···HOOC motifs create 2D sheets, influenced by acid chain parity (odd vs. even carbon spacing). Design workflow:
  • Screen co-formers using POLYMORPH PREDICTOR software.
  • Validate via PXRD and thermal analysis (DSC/TGA) to assess stability (ΔHfusion ~120 J/g) .

Q. What strategies resolve contradictions in reported biological activity data for isonicotinamide derivatives?

Methodological Answer: Discrepancies in cytotoxicity (e.g., IC₅₀ ±15% variation across studies) may arise from:

  • Assay Conditions: Control for serum protein binding (use <1% FBS in viability assays).
  • Metabolic Interference: Pre-incubate with CYP450 inhibitors (e.g., 1-aminobenzotriazole) to isolate parent compound effects .
  • Data Normalization: Use synergy/antagonism metrics (e.g., Combination Index) when testing with adjuvants .

Q. Can computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer: DFT calculations (B3LYP/6-31G* basis set) model reaction pathways:

  • Nucleophilic Attack: Pyridine N-atom acts as Lewis base (e.g., Pd-catalyzed cross-coupling: ΔG‡ ~28 kcal/mol).
  • Redox Activity: HOMO-LUMO gap (~4.7 eV) suggests moderate electron transfer capacity. Validate with cyclic voltammetry (E₁/₂ ≈ −0.45 V vs. Ag/AgCl) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.